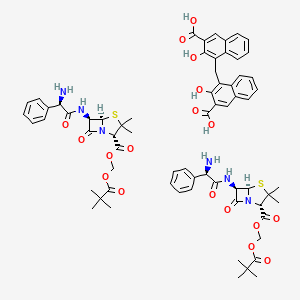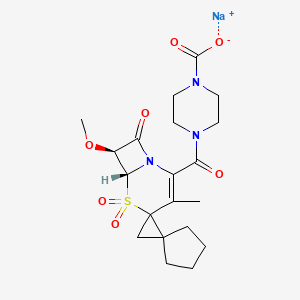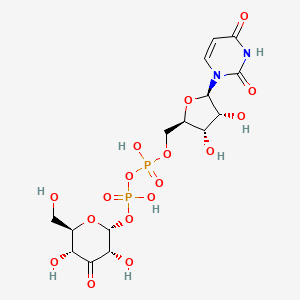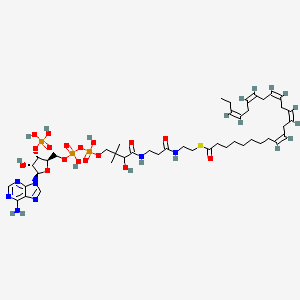
Tiapamil hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A phenylethylamine derivative that acts as a calcium antagonist showing hemodynamic effects in patients with acute myocardial infarction.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmaceutical Applications
Tiapamil hydrochloride hydrate, a molecule with sulfur-containing structures, has drawn attention due to its potential biological activity. Its utility extends beyond therapeutic applications, serving as an important component in the synthesis of complex natural and non-natural products. The compound is particularly valued in organic chemistry for its versatility in creating 1,3-dithiane and 1,3-dithiolane derivatives, which are crucial in multistep total syntheses. These derivatives are employed as masked acyl anions or methylene functional groups, significantly contributing to advancements in synthetic methodologies (Karami et al., 2012).
Therapeutic Research
While the primary use of tiapamil hydrochloride hydrate is in the treatment of angina pectoris, its pharmacological profile has prompted investigations into its broader therapeutic potential. Studies have explored its efficacy and mechanisms of action, particularly focusing on its calcium channel blocking properties. Research has been conducted to understand its impact on exercise tolerance in patients with chronic stable angina pectoris, providing insights into its duration of action and therapeutic value in cardiovascular conditions (Khurmi et al., 2004). Moreover, the exploration of tiapamil's effects in combination with other drugs, such as doxorubicin, has unveiled its potential in modulating drug resistance and enhancing the efficacy of chemotherapeutic agents in cancer treatment (Jamali et al., 2004).
Analytical and Formulation Research
Tiapamil hydrochloride hydrate has also been the subject of analytical and pharmaceutical formulation studies. Research efforts have been directed towards optimizing its delivery through various formulations, such as hydrogel matrices and niosomes, to improve bioavailability and control drug release. These studies contribute to the development of more effective and patient-friendly drug delivery systems, enhancing the therapeutic outcomes of tiapamil hydrochloride hydrate in clinical settings (Campos et al., 2004), (Varshney et al., 2007).
Eigenschaften
CAS-Nummer |
87434-83-1 |
|---|---|
Produktname |
Tiapamil hydrochloride hydrate |
Molekularformel |
C26H40ClNO9S2 |
Molekulargewicht |
610.2 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C26H37NO8S2.ClH.H2O/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H;1H2 |
InChI-Schlüssel |
QRLOEYBBNMCMIM-UHFFFAOYSA-N |
SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
Kanonische SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
Synonyme |
dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt](/img/structure/B1261968.png)



![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)